molecular formula C23H24FN7O4 B14887326 (R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile

(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile

Cat. No.: B14887326
M. Wt: 481.5 g/mol
InChI Key: CGCBEALVPGBGGN-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a bipyrimidinyl core, and a fluorobenzonitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile typically involves multiple steps, including the formation of the piperidine ring, the bipyrimidinyl core, and the final coupling with the fluorobenzonitrile group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-chlorobenzonitrile
  • ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-bromobenzonitrile

Uniqueness

The uniqueness of ®-2-((6-(3-Aminopiperidin-1-yl)-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H24FN7O4

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[6-[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C23H24FN7O4/c1-27-21(33)10-19(30(22(27)34)12-15-8-16(24)6-5-14(15)11-25)31-18(9-20(32)28(2)23(31)35)29-7-3-4-17(26)13-29/h5-6,8-10,17H,3-4,7,12-13,26H2,1-2H3/t17-/m1/s1

InChI Key

CGCBEALVPGBGGN-QGZVFWFLSA-N

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3C(=CC(=O)N(C3=O)C)N4CCC[C@H](C4)N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3C(=CC(=O)N(C3=O)C)N4CCCC(C4)N

Origin of Product

United States

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